molecular formula C14H20O2 B7999320 trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol

trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol

Cat. No.: B7999320
M. Wt: 220.31 g/mol
InChI Key: DKEKQEMXOJDNKC-OLZOCXBDSA-N
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Description

trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound is characterized by a cyclopentanol ring substituted with a 3,5-dimethyl-4-methoxyphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3,5-dimethyl-4-methoxybenzaldehyde under basic conditions, followed by reduction. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy and dimethyl groups can interact with hydrophobic regions of proteins, affecting their function .

Comparison with Similar Compounds

  • trans-2-(3,5-Dimethylphenyl)cyclopentanol
  • trans-2-(4-Methoxyphenyl)cyclopentanol
  • trans-2-(3,5-Dimethyl-4-hydroxyphenyl)cyclopentanol

Uniqueness: trans-2-(3,5-Dimethyl-4-methoxyphenyl)cyclopentanol is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(1S,2R)-2-(4-methoxy-3,5-dimethylphenyl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-9-7-11(8-10(2)14(9)16-3)12-5-4-6-13(12)15/h7-8,12-13,15H,4-6H2,1-3H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEKQEMXOJDNKC-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)[C@H]2CCC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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